![molecular formula C21H26O10S2 B12850463 Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
Tos(-2)[Tos(-6)]Glc1Me
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tos(-2)[Tos(-6)]Glc1Me is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple tosyl (p-toluenesulfonyl) groups and a glucosyl moiety, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-6)]Glc1Me typically involves multi-step organic reactions. The process begins with the protection of the glucosyl moiety, followed by the introduction of tosyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
Tos(-2)[Tos(-6)]Glc1Me undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove tosyl groups or alter the oxidation state of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where tosyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.
科学的研究の応用
Tos(-2)[Tos(-6)]Glc1Me has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules through various reaction pathways.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive tosyl groups.
Industry: this compound is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
作用機序
The mechanism by which Tos(-2)[Tos(-6)]Glc1Me exerts its effects involves the reactivity of its tosyl groups. These groups can act as electrophiles, facilitating nucleophilic attack and subsequent chemical transformations. The glucosyl moiety may also play a role in the compound’s interactions with biological molecules, potentially influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tosylmethyl isocyanide (TosMIC): Known for its use in organic synthesis, particularly in the formation of heterocycles.
Tosyl chloride: A common reagent used for introducing tosyl groups into organic molecules.
Glucosyl tosylate: A compound similar to Tos(-2)[Tos(-6)]Glc1Me but with fewer tosyl groups.
Uniqueness
This compound stands out due to its multiple tosyl groups and glucosyl moiety, which provide a unique combination of reactivity and functionality. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H26O10S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3/t17-,18-,19+,20-,21?/m1/s1 |
InChIキー |
LETWHQSOZHSWKU-AWGDKMGJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
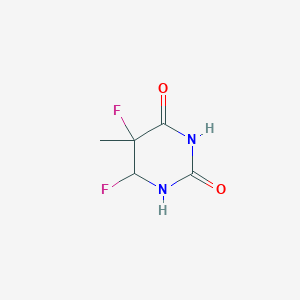

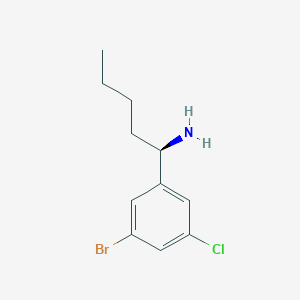

![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
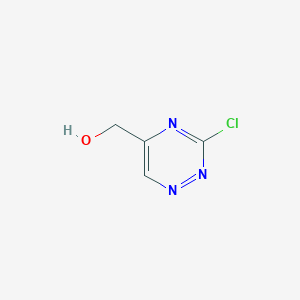

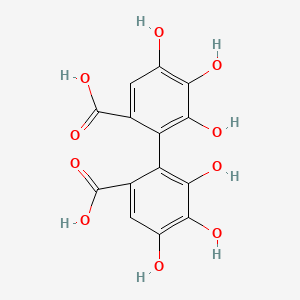
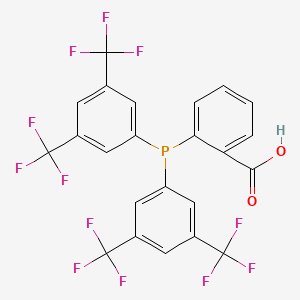
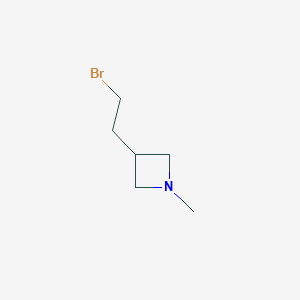
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
